3-Bromofuro[3,2-b]pyridine
Overview
Description
3-Bromofuro[3,2-b]pyridine is a chemical compound with the CAS Number: 92404-63-2 . It has a molecular weight of 198.02 and its molecular formula is C7H4BrNO . It is used as a starting material for the synthesis of polyheterocycles .
Molecular Structure Analysis
The InChI code for 3-Bromofuro[3,2-b]pyridine is 1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H . This code provides a specific identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
3-Bromofuro[3,2-b]pyridine is a solid at room temperature . and its appearance ranges from pale cream to brown . The melting point is between 49.0-58.0°C .
Scientific Research Applications
Chemical Reactions and Derivatives
3-Bromofuro[3,2-b]pyridine has been studied for its reactivity in various chemical reactions. For instance, it undergoes bromination to form dibromo derivatives and nitration to yield nitro-bromo compounds. The N-oxides of 3-Bromofuro[3,2-b]pyridine can react with trimethylsilyl cyanide to produce α-cyanopyridine compounds. These reactions highlight its potential as a versatile precursor in organic synthesis, contributing to the development of novel compounds with diverse chemical structures (Yamaguchi et al., 1998).
Synthesis of Heterocycles
3-Bromofuro[3,2-b]pyridine plays a critical role in the synthesis of various heterocyclic compounds. Research has shown efficient methodologies to synthesize derivatives such as furo[3,2-b]pyridine and its methyl variants from this compound, underscoring its significance in the field of heterocyclic chemistry (Shiotani & Morita, 1986).
Advanced Organic Synthesis
The compound is also used in advanced organic synthesis processes. For example, it has been utilized in iodine-mediated cyclization reactions to synthesize arylthieno[2,3-b]pyridines, demonstrating its applicability in creating complex organic structures (Kobayashi et al., 2009).
Potential in Drug Discovery
Research involving 3-Bromofuro[3,2-b]pyridine derivatives has also extended into potential applications in drug discovery. Some studies have focused on the synthesis of novel compounds and evaluating their inhibitory activity against specific enzymes or kinases, highlighting the potential of these compounds in medicinal chemistry (Deau et al., 2013).
Safety And Hazards
3-Bromofuro[3,2-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMAAFDMZSYVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348912 | |
Record name | 3-bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuro[3,2-b]pyridine | |
CAS RN |
92404-63-2 | |
Record name | 3-bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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